molecular formula C17H28N4O B5303471 1-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}pyrrolidin-2-one

1-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}pyrrolidin-2-one

Cat. No. B5303471
M. Wt: 304.4 g/mol
InChI Key: NRDICBJMLYMNJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}pyrrolidin-2-one, also known as MDPV, is a synthetic cathinone that has been classified as a designer drug. It was first synthesized in the 1960s and has gained popularity in recent years due to its stimulant properties. MDPV has been found to have a high potential for abuse and addiction, and its use has been associated with a number of negative health effects. However, despite its risks, MDPV has also been the subject of scientific research, with studies investigating its synthesis, mechanism of action, and potential therapeutic applications.

Mechanism of Action

1-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}pyrrolidin-2-one acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to an increase in their levels in the brain. This increase in neurotransmitter levels is thought to be responsible for the stimulant effects of the drug. 1-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}pyrrolidin-2-one has also been found to bind to the dopamine transporter, inhibiting its function and leading to an accumulation of dopamine in the brain.
Biochemical and Physiological Effects:
The use of 1-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}pyrrolidin-2-one has been associated with a number of negative health effects, including increased heart rate and blood pressure, hyperthermia, seizures, and psychosis. The drug has also been found to be highly addictive, with users reporting strong cravings and withdrawal symptoms when attempting to quit. In addition, 1-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}pyrrolidin-2-one has been linked to a number of deaths, both from acute toxicity and from long-term use.

Advantages and Limitations for Lab Experiments

1-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}pyrrolidin-2-one has been used in a number of laboratory experiments, particularly in studies investigating the mechanisms of addiction and the effects of stimulant drugs on the brain. One advantage of using 1-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}pyrrolidin-2-one in these experiments is that it is relatively easy to synthesize and can be produced in large quantities. However, the use of 1-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}pyrrolidin-2-one in laboratory experiments is limited by its potential for abuse and addiction, as well as the negative health effects associated with its use.

Future Directions

There are a number of potential future directions for research on 1-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}pyrrolidin-2-one. One area of interest is the development of new therapeutic agents based on the structure of 1-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}pyrrolidin-2-one, which may have fewer negative health effects and be less addictive. Another area of research is the investigation of the long-term effects of 1-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}pyrrolidin-2-one use, particularly in individuals who have used the drug over a prolonged period of time. Finally, further studies are needed to better understand the mechanisms of addiction and the effects of stimulant drugs on the brain, which may lead to the development of new treatments for addiction.

Synthesis Methods

1-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}pyrrolidin-2-one can be synthesized using a variety of methods, including the reaction of 4-methylpropiophenone with piperidine and methylamine, or the reaction of 4'-methylpropiophenone with 1-(4-methylphenyl)-2-methylamino-propan-1-one. The synthesis of 1-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}pyrrolidin-2-one is relatively straightforward, and the drug can be produced using readily available starting materials.

Scientific Research Applications

1-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}pyrrolidin-2-one has been the subject of scientific research, with studies investigating its potential as a therapeutic agent. For example, one study found that 1-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}pyrrolidin-2-one has antidepressant properties, and may be useful in the treatment of depression. Another study investigated the potential of 1-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}pyrrolidin-2-one as a treatment for cocaine addiction, and found that the drug was effective in reducing cocaine self-administration in rats. However, despite these promising findings, the use of 1-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}pyrrolidin-2-one as a therapeutic agent is still in the early stages of development, and further research is needed to determine its safety and efficacy.

properties

IUPAC Name

1-[1-[(3-methyl-1-propylpyrazol-4-yl)methyl]piperidin-4-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O/c1-3-8-20-13-15(14(2)18-20)12-19-10-6-16(7-11-19)21-9-4-5-17(21)22/h13,16H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDICBJMLYMNJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C)CN2CCC(CC2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}pyrrolidin-2-one

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